4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound often studied for its wide array of chemical properties and potential applications across different scientific fields. This compound is distinguished by its sulfonamide group attached to a quinazoline moiety, providing unique chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
There are various synthetic routes to prepare 4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, involving multi-step organic reactions:
Initial Substrate Preparation: : Begin with the synthesis of 2-methyl-4-oxoquinazoline from readily available starting materials like anthranilic acid derivatives.
Coupling Reaction: : The quinazoline derivative is then coupled with a phenylamine derivative under suitable conditions (like Pd-catalyzed cross-coupling) to form the intermediate.
Sulfonamide Formation: : Finally, the intermediate is treated with a sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods:
On an industrial scale, the production can be scaled up using optimized conditions:
Reactor Setup: : Use large-scale reactors with precise control over temperature and pressure to ensure high yields.
Catalysts and Solvents: : Employing high-efficiency catalysts and solvents to facilitate the reactions under milder conditions.
Chemical Reactions Analysis
Types of Reactions:
4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various chemical reactions:
Oxidation: : It can be oxidized at the methoxy group to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: : The compound can be reduced, particularly at the sulfonamide group, to amine derivatives.
Substitution: : It undergoes nucleophilic aromatic substitution, especially on the quinazoline ring, to form diversified derivatives.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with palladium catalyst (Pd/C) are typically used.
Substitution: : Nucleophiles such as amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation Products: : Aldehydes or carboxylic acids.
Reduction Products: : Amines.
Substitution Products: : Various functionalized quinazolines.
Scientific Research Applications
4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide finds applications in:
Chemistry: : Used as an intermediate in organic synthesis for the development of novel compounds.
Biology: : Studied for its potential inhibitory activity against specific enzymes.
Medicine: : Investigated for its potential therapeutic properties, particularly in oncology and antimicrobial research.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound is multifaceted, involving interactions with various molecular targets:
Molecular Targets: : It targets specific enzymes, potentially inhibiting their function by binding to their active sites.
Pathways Involved: : It can modulate signaling pathways critical for cell proliferation and survival, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is compared with similar compounds:
Other Sulfonamides: : Many sulfonamides share similar biological activities but differ in their potency and specificity.
Similar Quinazoline Derivatives: : Other quinazoline derivatives also exhibit biological activities, with some being developed into therapeutic agents.
List of Similar Compounds:
Sulfamethoxazole
Sulfadiazine
Erlotinib (a quinazoline derivative)
Each of these compounds shares certain structural features or functional groups but differs in its specific applications and activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-13-19(11-12-22(15)30-3)31(28,29)25-17-7-6-8-18(14-17)26-16(2)24-21-10-5-4-9-20(21)23(26)27/h4-14,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFZQROSUYKAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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